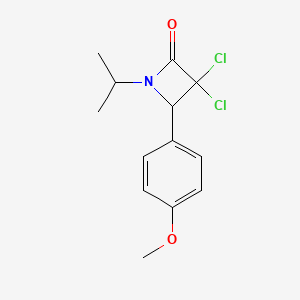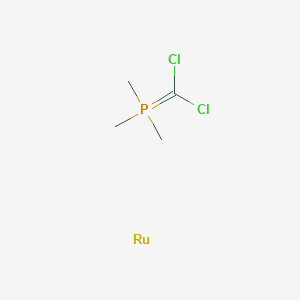![molecular formula C16H14N4 B12577115 1-Benzyl-2-[(E)-phenyldiazenyl]-1H-imidazole CAS No. 189178-20-9](/img/structure/B12577115.png)
1-Benzyl-2-[(E)-phenyldiazenyl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2-[(E)-phenyldiazenyl]-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a benzyl group and a phenyldiazenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-2-[(E)-phenyldiazenyl]-1H-imidazole typically involves the condensation reaction of o-phenylenediamine with benzaldehyde derivatives. One efficient method uses phosphoric acid as an eco-friendly homogeneous catalyst in methanol under thermal conditions. This method offers short reaction times, mild conditions, and excellent yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using eco-friendly catalysts and solvents, are likely to be applied to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-2-[(E)-phenyldiazenyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the diazenyl group, potentially leading to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
1-Benzyl-2-[(E)-phenyldiazenyl]-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diabetes.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-[(E)-phenyldiazenyl]-1H-imidazole involves its interaction with specific molecular targets. For instance, in the context of its anti-diabetic properties, the compound binds to an agonist in the active site of the 4ll1 protein, leading to the inactivation of this protein and beneficial effects during diabetes treatment . The compound establishes hydrogen bonds with glutamine residues and π bonds with tyrosine residues, which are crucial for its activity.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-2-phenyl-1H-imidazole: Similar structure but lacks the diazenyl group.
2-Phenylbenzimidazole: Contains a benzimidazole core with a phenyl group.
1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole: Features a thienyl group instead of a phenyldiazenyl group.
Uniqueness
1-Benzyl-2-[(E)-phenyldiazenyl]-1H-imidazole is unique due to the presence of the phenyldiazenyl group, which imparts distinct chemical and biological properties. This group can participate in various reactions and interactions, making the compound versatile for different applications.
Properties
CAS No. |
189178-20-9 |
|---|---|
Molecular Formula |
C16H14N4 |
Molecular Weight |
262.31 g/mol |
IUPAC Name |
(1-benzylimidazol-2-yl)-phenyldiazene |
InChI |
InChI=1S/C16H14N4/c1-3-7-14(8-4-1)13-20-12-11-17-16(20)19-18-15-9-5-2-6-10-15/h1-12H,13H2 |
InChI Key |
XORYIIXKBJZBOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN=C2N=NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(E)-2-(4-methoxyphenyl)ethenyl]-3-[2-(4-methoxyphenyl)ethenyl]-1,2,4-dithiazol-2-ium](/img/structure/B12577045.png)
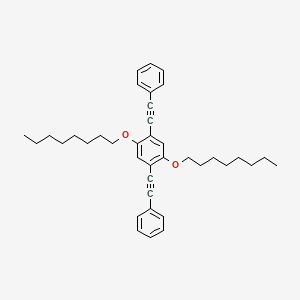
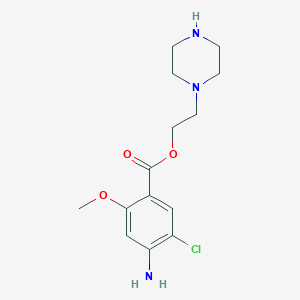
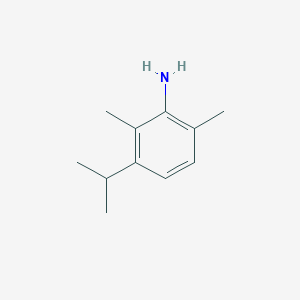
![2-{[4-(Dimethylamino)anilino]methylidene}naphthalen-1(2H)-one](/img/structure/B12577057.png)
![2,5-Pyrrolidinedione, 1-[2-(1,3-benzodioxol-5-yl)ethyl]-](/img/structure/B12577072.png)
![N-[4-[2-Amino-4-(3-methoxyphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-benzylamine](/img/structure/B12577083.png)
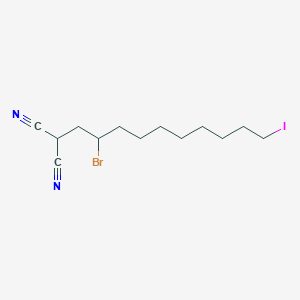
![N-Isopropyl-2-(8-ethoxy-5H-1,2,4-triazino[5,6-b]indole-3-ylthio)acetamide](/img/structure/B12577089.png)
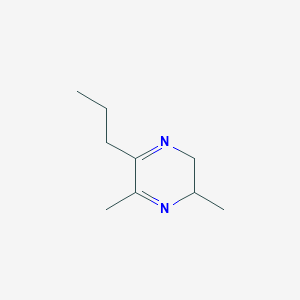
![5-Nitro-2-[2-(phenylsulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12577100.png)
![Glycyl-N-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-L-prolinamide](/img/structure/B12577106.png)
